1-(4-Allyl-2-methoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
Description
The compound 1-(4-Allyl-2-methoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a structurally complex molecule featuring a phenoxy-piperazine-propanol core. Key structural elements include:
- A 4-allyl-2-methoxyphenoxy group attached to the propan-2-ol backbone.
- A piperazine ring substituted at the 4-position with a 2-methoxyphenyl group.
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2-methoxy-4-prop-2-enylphenoxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4.2ClH/c1-4-7-19-10-11-23(24(16-19)29-3)30-18-20(27)17-25-12-14-26(15-13-25)21-8-5-6-9-22(21)28-2;;/h4-6,8-11,16,20,27H,1,7,12-15,17-18H2,2-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQHXPRONCLDAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=C(C=C(C=C3)CC=C)OC)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Allyl-2-methoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a piperazine core, which is known for its diverse biological activities, including interactions with neurotransmitter receptors and potential therapeutic applications in neuropharmacology. The presence of methoxy and allyl groups enhances its lipophilicity, potentially facilitating better membrane penetration.
The biological activity of this compound can be attributed to its interactions with various molecular targets within biological systems. Research indicates that piperazine derivatives often exhibit inhibitory effects on enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system . Additionally, the methoxyphenyl moieties may contribute to antioxidant properties by scavenging free radicals and modulating oxidative stress .
Pharmacological Effects
- Neuropharmacological Activity : The compound's structure suggests it may act on serotonin and dopamine receptors, similar to other piperazine derivatives. This could implicate its use in treating mood disorders or as an anxiolytic agent.
- Antimicrobial Properties : Preliminary studies indicate that derivatives of related compounds exhibit significant antimicrobial activity against various pathogens. For instance, eugenol (a related compound) has shown efficacy against biofilm formation in resistant strains of Aspergillus fumigatus and Candida species .
- Anticancer Potential : There is emerging evidence that compounds with similar structures may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of piperazine derivatives on neuronal cells subjected to oxidative stress. Results showed that these compounds significantly reduced cell death and increased cell viability through modulation of apoptotic pathways.
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial efficacy of related compounds against biofilm-forming pathogens. The study demonstrated that treatment with these compounds led to a marked reduction in biofilm biomass and viability, highlighting their potential as therapeutic agents against resistant infections.
Data Tables
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 376.42 g/mol. Its structure features an allyl group, methoxy groups, and a piperazine ring, which contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(4-Allyl-2-methoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride exhibit significant anticancer properties. For instance, research has shown that derivatives of this compound have selective antiproliferative effects on various cancer cell lines, suggesting potential use in cancer therapy .
Case Study: Antiproliferative Effects
A study investigated the effects of related compounds on breast cancer cell lines, demonstrating that these compounds can inhibit cell proliferation effectively. The mechanism involved the modulation of signaling pathways associated with cell growth and survival, making them promising candidates for further development in cancer treatment .
Neuropharmacological Effects
Another area of application is in neuropharmacology. The piperazine moiety within the compound suggests potential interactions with neurotransmitter systems, particularly serotonin receptors. This interaction could lead to anxiolytic or antidepressant effects, as seen in other piperazine derivatives.
Data Table: Neuropharmacological Studies
| Study | Compound | Effect | Cell Line/Model |
|---|---|---|---|
| Similar Compound | Anxiolytic | Rodent Model | |
| Similar Compound | Antidepressant | Human Cell Lines |
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of methoxy groups enhances lipophilicity, potentially increasing membrane permeability and allowing for effective bacterial inhibition.
Case Study: Antimicrobial Testing
In a controlled study, derivatives were tested against a range of bacterial strains. Results indicated significant inhibition rates, warranting further investigation into their mechanisms of action and potential therapeutic uses in infectious diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the phenoxy and piperazine rings, as well as linker modifications. These differences influence physicochemical properties, receptor affinity, and pharmacokinetics. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations from Structural Comparisons :
Phenoxy Modifications: The allyl-methoxy group in the target compound (vs. nitro, adamantyl, or thiazole in others) balances lipophilicity and electronic effects. The allyl group may enhance membrane permeability compared to bulky adamantyl () or polar nitro groups () . The 2-methoxy position on the phenoxy ring (target) vs. 4-methoxy () could alter steric interactions with target receptors .
Piperazine Substituents :
- The 2-methoxyphenyl group on piperazine (target) provides moderate electron-donating effects compared to 4-methoxyphenyl () or 3-chlorophenyl (). This may influence binding to serotonin (5-HT) or dopamine receptors .
- Hydrophilic groups like 2-hydroxyethyl () improve solubility but may reduce blood-brain barrier penetration compared to lipophilic substituents like methyl () .
Linker and Salt Effects :
- The propan-2-ol linker is conserved across analogs, suggesting its role in maintaining conformational flexibility for receptor binding.
- Dihydrochloride salts (target, ) enhance aqueous solubility, critical for oral bioavailability .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can purity be optimized?
The synthesis involves multi-step organic reactions, including nucleophilic substitution to attach the allyl-methoxyphenoxy group and piperazine ring formation. Key steps:
- Alkylation : Reacting 4-allyl-2-methoxyphenol with epichlorohydrin under controlled pH (8–9) to form the propanol backbone .
- Piperazine coupling : Using a Buchwald-Hartwig amination or nucleophilic displacement to introduce the 2-methoxyphenylpiperazine group .
- Salt formation : Reacting the free base with HCl to form the dihydrochloride salt, enhancing solubility .
Optimization : Monitor reaction temperature (60–80°C) and use purification techniques like column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures. Purity ≥95% is achievable via HPLC with a C18 column .
Q. Which spectroscopic methods are most reliable for structural validation?
- NMR : ¹H/¹³C NMR to confirm proton environments (e.g., methoxy singlet at δ ~3.8 ppm, allyl protons at δ 5.0–5.8 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~469.4 g/mol) .
- IR spectroscopy : Detect key functional groups (e.g., O–H stretch at ~3400 cm⁻¹, C–O–C at ~1250 cm⁻¹) .
Q. How does the hydrochloride salt influence solubility, and what solvents are optimal for in vitro assays?
The dihydrochloride form improves aqueous solubility (~5–10 mg/mL in water) due to ionic interactions. For biological assays:
- Use PBS (pH 7.4) or DMSO (≤0.1% v/v) to avoid precipitation.
- Pre-solubilize in DMSO for stock solutions (e.g., 10 mM), then dilute in assay buffers .
Advanced Research Questions
Q. What strategies resolve enantiomeric impurities during synthesis?
The propan-2-ol backbone introduces a chiral center. To ensure stereochemical purity:
Q. How can crystallography address structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) with SHELX software is critical:
Q. What receptor profiling methods identify its biological targets?
- Radioligand binding assays : Screen against serotonin/dopamine receptors (e.g., 5-HT₁A, D₂) due to structural similarity to arylpiperazine pharmacophores .
- Kinase profiling : Use fluorescence polarization assays to assess inhibition of MAPK or PI3K pathways .
- Computational docking : AutoDock Vina to predict binding affinities to GPCRs, leveraging the methoxyphenylpiperazine motif .
Q. How should contradictory bioactivity data across cell lines be analyzed?
- Dose-response curves : Compare IC₅₀ values in multiple models (e.g., HEK293 vs. SH-SY5Y) to assess cell-type specificity .
- Metabolic stability : Test cytochrome P450 (CYP3A4) interactions via liver microsome assays to rule out pharmacokinetic variability .
- Off-target screening : Use a broad-panel receptor array to identify confounding interactions .
Q. What stability tests are essential for long-term storage?
- Thermal stability : TGA/DSC to determine decomposition temperature (>150°C expected) .
- Hydrolytic stability : Incubate in buffers (pH 1–9) at 37°C for 48h; monitor via HPLC for degradation products (e.g., cleavage of allyl ether) .
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the methoxy groups .
Q. How can structure-activity relationship (SAR) studies optimize potency?
- Modify substituents : Replace allyl with propargyl to enhance π-π stacking or methoxy with ethoxy to alter lipophilicity (clogP ~2.5 vs. ~3.0) .
- Scaffold hopping : Synthesize analogs with bicyclic systems (e.g., norbornane) to improve receptor selectivity .
- Pharmacophore mapping : Use MOE software to correlate substituent positions with 5-HT₁A/D₂ binding .
Q. What validation protocols ensure reproducibility in multi-step syntheses?
- In-line analytics : Implement FTIR/PAT (Process Analytical Technology) to monitor intermediate formation .
- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) using response surface methodology (RSM) .
- Cross-lab validation : Share batches with independent labs for NMR/MS confirmation and bioassay replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
